フェンチコナゾール硝酸塩

概要

説明

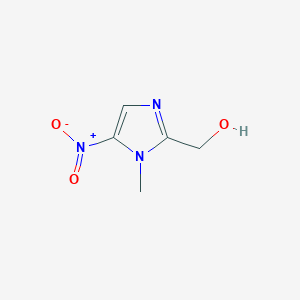

Fenticonazole nitrate is an imidazole antifungal compound used primarily for the treatment of vulvovaginal candidiasis. It exhibits a broad spectrum of activity against various pathogens, including dermatophytes, Malassezia furfur, and Candida albicans . Additionally, fenticonazole nitrate has demonstrated antibacterial and antiparasitic properties, making it effective against bacteria commonly associated with superinfected fungal skin and vaginal infections, as well as the protozoan Trichomonas vaginalis .

科学的研究の応用

Fenticonazole nitrate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying antifungal mechanisms and developing new antifungal agents.

Biology: Investigated for its effects on various fungal and bacterial pathogens, as well as its antiparasitic properties.

作用機序

Target of Action

Fenticonazole nitrate is an imidazole antifungal drug . Its primary target is Ergosterol , a crucial component of fungal cell membranes . By interacting with Ergosterol, Fenticonazole nitrate disrupts the integrity of the fungal cell membrane, leading to its dysfunction .

Mode of Action

Fenticonazole nitrate exerts its antifungal activity through three different mechanisms :

- Inhibition of the release of protease acid by Candida albicans .

- Alteration of the cytoplasmic membrane, via inhibition of the fungal P450 isozyme, which is necessary to convert lanosterol to ergosterol .

- Blockade of cytochrome oxidases and peroxidases .

These actions lead to the disruption of the fungal cell membrane and the accumulation of peroxides, resulting in fungal cell necrosis .

Biochemical Pathways

The primary biochemical pathway affected by Fenticonazole nitrate is the Ergosterol biosynthesis pathway . By inhibiting the fungal P450 isozyme, Fenticonazole nitrate prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency in ergosterol, an essential component of the fungal cell membrane, causing instability and eventual cell death .

Pharmacokinetics

It is known that fenticonazole nitrate is used topically, and its absorption through the skin or mucous membranes is likely minimal . This localized application allows for a high concentration of the drug at the site of infection, maximizing its antifungal effects while minimizing systemic exposure .

Result of Action

The result of Fenticonazole nitrate’s action is the effective treatment of various fungal infections. It is active against a range of organisms, including dermatophyte pathogens, Malassezia furfur, and Candida albicans . It has also been shown to exhibit antibacterial action, with a spectrum of activity that includes bacteria commonly associated with superinfected fungal skin and vaginal infections .

Action Environment

The action of Fenticonazole nitrate can be influenced by the environment in which it is applied. For instance, the pH of the vagina can affect the efficacy of Fenticonazole nitrate in treating vulvovaginal candidiasis . Additionally, the presence of other microorganisms can impact the drug’s effectiveness. For example, bacteria associated with superinfected fungal skin and vaginal infections can be targeted by Fenticonazole nitrate .

生化学分析

Biochemical Properties

Fenticonazole nitrate plays a significant role in biochemical reactions. It exerts its antifungal action by inhibiting the biosynthesis of ergosterol, leading to the damage of the fungal cell membrane . This interaction disrupts the integrity of the cell membrane, thereby inhibiting the growth of the fungi .

Cellular Effects

Fenticonazole nitrate has a profound impact on various types of cells and cellular processes. It influences cell function by causing changes in oxidative and peroxidative enzyme activities inside the fungal cell . This leads to the disruption of normal cellular metabolism, thereby inhibiting the growth and proliferation of the fungi .

Molecular Mechanism

The molecular mechanism of action of Fenticonazole nitrate involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the biosynthesis of ergosterol, a critical component of the fungal cell membrane . This inhibition disrupts the integrity and function of the cell membrane, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of Fenticonazole nitrate change over time in laboratory settings. It provides significant improvement in symptoms such as vaginal discharge, pruritus, and burning associated with candidal vulvovaginitis . It has been reported to have a cure rate of 97.5%

Dosage Effects in Animal Models

The effects of Fenticonazole nitrate vary with different dosages in animal models. Oral administration of Fenticonazole in rats has been reported to produce prolonged gestation and embryotoxic effects after doses above 40 mg/kg/day . It has shown no teratogenic effects in rats and rabbits .

Metabolic Pathways

It is known to interact with enzymes involved in the biosynthesis of ergosterol .

Transport and Distribution

It is known to be used topically and locally, suggesting that it may be distributed at the site of application .

Subcellular Localization

Given its mechanism of action, it is likely to interact with the cell membrane of fungi

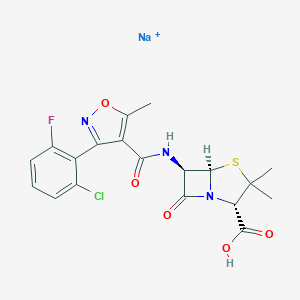

準備方法

The synthesis of fenticonazole nitrate involves multiple steps, starting with thiophenol and para aminobenzoic acid as raw materials. The process includes seven reaction steps to form fenticonazole nitrate, with a relatively high yield . The preparation method for the levorotatory and dextrorotatory forms of fenticonazole nitrate has been developed to achieve high purity and industrial application value . Industrial production methods often involve the use of diethyl ether and anhydrous sodium sulfate for extraction and drying, followed by recrystallization using ethyl alcohol .

化学反応の分析

Fenticonazole nitrate undergoes various chemical reactions, including:

Oxidation: Involves the use of oxidizing agents to convert fenticonazole nitrate into its oxidized form.

Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives of fenticonazole nitrate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fenticonazole derivatives, while substitution reactions can produce halogenated or other substituted derivatives .

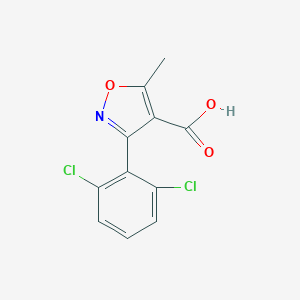

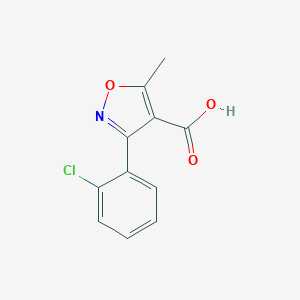

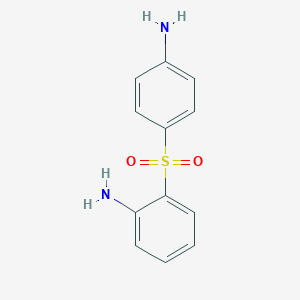

類似化合物との比較

Fenticonazole nitrate is compared with other imidazole antifungal compounds such as miconazole, clotrimazole, and econazole. While all these compounds share a similar mechanism of action, fenticonazole nitrate is unique in its broad spectrum of activity, including antifungal, antibacterial, and antiparasitic properties . This makes it particularly effective in treating mixed infections involving multiple pathogens.

Similar Compounds

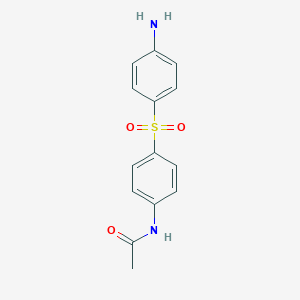

Miconazole: Primarily used for treating fungal infections of the skin and mucous membranes.

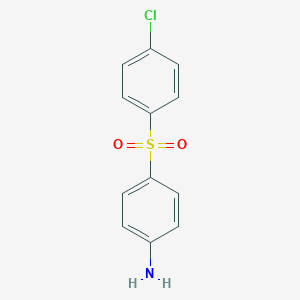

Clotrimazole: Commonly used for treating dermatophytosis, candidiasis, and pityriasis versicolor.

Econazole: Effective against a wide range of fungal infections, including dermatophytes and yeasts.

Fenticonazole nitrate’s unique combination of antifungal, antibacterial, and antiparasitic activities sets it apart from these similar compounds, making it a versatile and effective treatment option for various infections.

特性

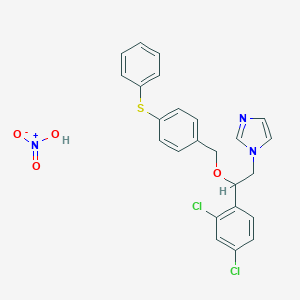

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNRUWDGCVDXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72479-26-6 (Parent) | |

| Record name | Fenticonazole nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30993890 | |

| Record name | Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73151-29-8 | |

| Record name | Fenticonazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73151-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenticonazole nitrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073151298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid--1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30993890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylthio)phenyl]methoxy]ethyl]-1H-imidazolium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENTICONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V4JGC8YRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

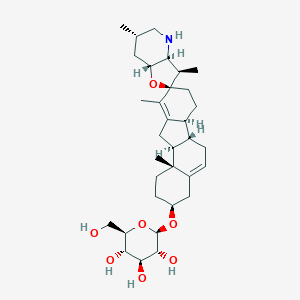

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。